The compound is synthesized from methyl 3,5-dibromoanthranilate and acetic anhydride, leading to the formation of 2-methyl-6,8-dibromo-4H-benzo[1,3]oxazine-4-one. This intermediate subsequently reacts with hydrazine hydrate to yield 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one. The classification of this compound falls under heterocyclic compounds, specifically within the category of quinazolines, which are known for their pharmacological significance, including anticancer and antimicrobial activities .
The synthesis of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one involves several key steps:
The yield of the final product can reach up to 95%, with melting points typically observed between 206–208 °C. Characterization techniques such as infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular formula for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is C10H8Br2N2O. The compound features a quinazolinone core structure characterized by:
The compound exhibits distinct peaks in NMR spectra that correspond to various hydrogen environments:
3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one can undergo several chemical transformations:
These reactions are typically performed under mild conditions using solvents like ethanol or methanol, with yields varying based on substituents used in reactions.
The mechanism of action for 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors:
The compound is soluble in polar solvents like ethanol but less soluble in non-polar solvents. Its stability can be affected by light and moisture due to the presence of bromine atoms.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: